Dizocilpine

Content Navigation

CAS Number

Product Name

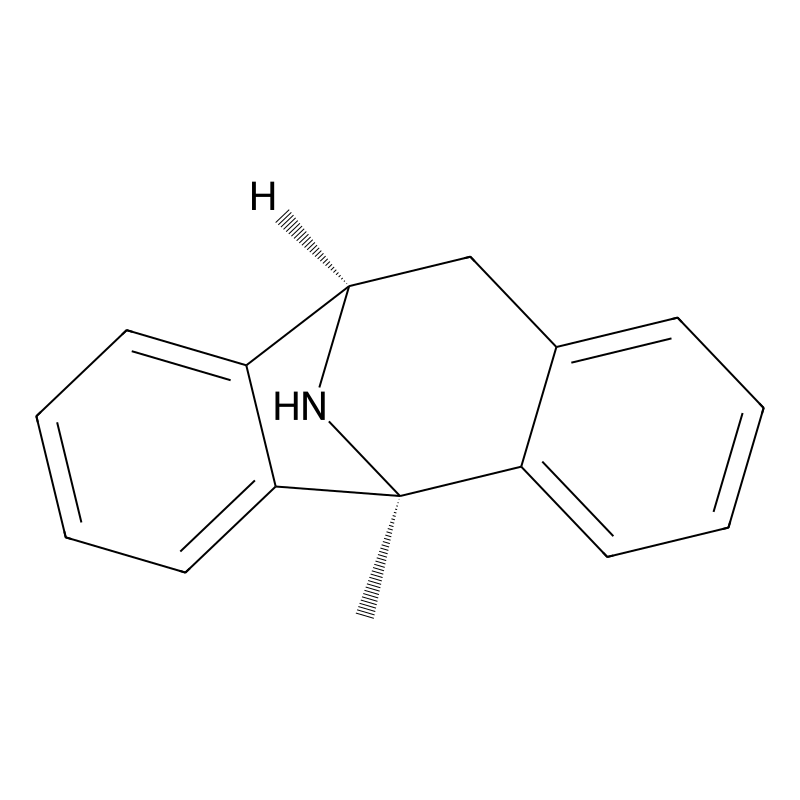

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dizocilpine, commonly referred to as MK-801, is a highly potent, selective, and non-competitive (uncompetitive) N-methyl-D-aspartate (NMDA) receptor antagonist. In pharmacological and neurobiological procurement, it serves as the definitive reference standard for open-channel 'trapping' block of the NMDA receptor. Unlike clinical-grade NMDA antagonists that prioritize transient binding to minimize side effects, MK-801 is engineered for near-complete, sustained receptor occlusion. Its exceptional lipophilicity, low nanomolar affinity (Kd ~30-37 nM), and extremely slow dissociation kinetics make it the indispensable tool compound for radioligand displacement assays, in vitro excitotoxicity modeling, and the pharmacological induction of schizophrenia-like phenotypes in vivo.

Substituting MK-801 with clinical NMDA antagonists like memantine or ketamine compromises experimental integrity in assays requiring absolute receptor blockade. Memantine is a low-affinity, voltage-dependent blocker designed with a fast off-rate to allow physiological ion flow, rendering it ineffective for sustained NMDAR inhibition [1]. Similarly, ketamine exhibits a rapid off-rate and off-target affinities for cholinergic and opioid receptors, which confounds data in selective glutamate receptor studies [2]. For procurement focused on rigorous assay standardization, MK-801’s slow dissociation and high selectivity provide a stable, use-dependent trapping block that cannot be replicated by these transient, lower-affinity alternatives.

Receptor Affinity and Binding Saturation

MK-801 demonstrates a significantly higher binding affinity for the NMDA receptor compared to memantine. While memantine binds transiently with a Kd of approximately 1 µM, MK-801 achieves receptor saturation at much lower concentrations, with a Kd of ~30 nM. This high-affinity interaction ensures complete occlusion of the channel pore, making it the preferred standard for displacement assays and sustained blockade [1].

| Evidence Dimension | NMDA Receptor Affinity (Kd) |

| Target Compound Data | Kd ~ 30 nM |

| Comparator Or Baseline | Memantine (Kd ~ 1 µM) |

| Quantified Difference | ~30-fold higher binding affinity for MK-801 |

| Conditions | In vitro receptor binding assays |

High affinity allows for complete receptor saturation at lower dosing concentrations, critical for establishing absolute baselines in competitive binding and neurotoxicity assays.

Channel Dissociation Kinetics (Off-Rate)

The defining characteristic of MK-801 is its exceptionally slow dissociation from the NMDA receptor pore, creating a near-irreversible 'trapping block.' Electrophysiological comparisons show that MK-801 has an off-rate of 0.003 s^-1, whereas ketamine dissociates rapidly with an off-rate of 0.2 s^-1. This kinetic difference means MK-801 maintains channel blockade long after the initial application, whereas ketamine allows rapid recovery of receptor function[1].

| Evidence Dimension | Receptor Dissociation Off-Rate |

| Target Compound Data | 0.003 s^-1 |

| Comparator Or Baseline | Ketamine (0.2 s^-1) |

| Quantified Difference | 66-fold slower dissociation rate for MK-801 |

| Conditions | Electrophysiological recording of NMDA-mediated currents |

The extremely slow off-rate is essential for 'trapping block' experiments where sustained, long-term receptor inhibition is required without continuous drug perfusion.

In Vivo Potency for Schizophrenia Modeling

In the generation of robust animal models for schizophrenia, MK-801 provides superior dose-efficiency and reproducibility compared to ketamine. To induce comparable behavioral phenotypes—such as hyperlocomotion and prepulse inhibition (PPI) deficits—MK-801 requires a dose of only 0.2 mg/kg. In contrast, equipotent NMDAR antagonism and similar locomotor effects using ketamine require doses between 10 and 20 mg/kg. This high potency standardizes dosing regimens and reduces the volume of compound required for large-scale behavioral screening [1].

| Evidence Dimension | Effective In Vivo Dose for Locomotor/PPI Deficits |

| Target Compound Data | 0.2 mg/kg |

| Comparator Or Baseline | Ketamine (10 - 20 mg/kg) |

| Quantified Difference | 50 to 100-fold higher in vivo potency for MK-801 |

| Conditions | Systemic administration in rodent behavioral models |

Higher potency reduces material consumption and provides a more standardized, reproducible pharmacological model for high-throughput psychiatric drug screening.

Target Selectivity and Off-Target Minimization

MK-801 offers a highly selective pharmacological profile restricted to the NMDA receptor pore. Ketamine, while widely used, exhibits lower-affinity off-target interactions with cholinergic, opioid, and monoamine receptors. By utilizing MK-801, researchers isolate NMDA-specific pathways without the confounding variable of multi-receptor activation, ensuring that downstream phenotypic or electrophysiological readouts are exclusively glutamate-dependent [1].

| Evidence Dimension | Receptor Selectivity Profile |

| Target Compound Data | Highly selective for NMDAR |

| Comparator Or Baseline | Ketamine (Cross-reactivity with cholinergic and opioid receptors) |

| Quantified Difference | Elimination of cholinergic/opioid confounding variables |

| Conditions | Broad-panel receptor screening and functional assays |

Strict target selectivity is mandatory for procurement in mechanistic studies where off-target receptor activation would invalidate experimental conclusions.

Radioligand Displacement and Receptor Autoradiography

Due to its low nanomolar affinity (Kd ~30 nM) and exceptionally slow dissociation kinetics, tritiated MK-801 ([3H]MK-801) or its unlabelled form is the procurement standard for competitive binding assays. It provides a stable, high-signal baseline for screening novel NMDAR modulators that transient blockers like memantine cannot achieve [1].

Pharmacological Disease Modeling (Schizophrenia)

MK-801's high in vivo potency (0.2 mg/kg) reliably induces prepulse inhibition (PPI) deficits and hyperlocomotion in rodents. It is the preferred agent for standardizing schizophrenia and psychosis models in preclinical contract research organizations (CROs), offering superior reproducibility over high-dose ketamine regimens [2].

In Vitro Excitotoxicity and Neuroprotection Baselines

In assays evaluating neuroprotective compounds against glutamate-induced excitotoxicity, MK-801 is used to establish the maximum theoretical limit of NMDA receptor blockade. Its use-dependent trapping block ensures complete cessation of calcium influx, serving as the definitive positive control for neurotoxicity screening [2].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Interactions

...In /a/ preliminary study, methamphetamine (METH) at 2.5 mg/kg, but not at 1.0 mg/kg, induced a delayed increase in glutamate levels in the nucleus accumbens (NAc). /It was hypothesized/ that repeated increases in glutamate levels produces behavioral sensitization to a selective uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, dizocilpine (MK-801), and that an activation of protein kinase C (PKC) plays an important role for this sensitization. ... This study was conducted to confirm delayed increases in glutamate levels induced by a higher dose of METH (2.5 mg/kg), and to examine the effect of straurosporine, a PKC inhibitor, on the higher dose of METH-induced sensitization to dizocilpine. ... METH at 2.5 mg/kg, but not at 1.0 mg/kg, induced delayed increases in glutamate levels. The acute administration of staurosporine did not affect the locomotor activity by a single injection of METH (2.5 mg/kg). Repeated METH administrations (2.5 mg/kg, once in every other day, for five times) developed behavioral sensitization to the locomotion-inducing effect of dizocilpine (0.2 mg/kg), a selective uncompetitive NMDA receptor antagonist. Staurosporine (0.1 mg/kg), given 120 min later for every METH treatment, inhibited the development of behavioral sensitization to dizocilpine. ... These results suggest the involvement of increased glutamate levels and an activation of PKC in delayed-induced synaptic and cellular plasticity underlying the higher dose of METH-induced behavioral sensitization to dizocilpine.

... The present study was designed to investigate the importance of sex differences in the interaction between dizocilpine (MK-801) pretreatment and acute cold-restraint stress (CRS) in pentylenetetrazole (PTZ)-induced seizures in Swiss albino mice. ... A CRS protocol was applied to mice to investigate the interaction between MK-801 pretreatment (30 min before CRS) and stress (followed by PTZ injection) in epilepsy susceptibility. For this purpose, 6 groups were designated: (1) PTZ control group (received only PTZ); (2) stress group (received stress and PTZ); (3) saline group (received saline and PTZ); (4) MK-801 group (received MK-801 and PTZ); (5) saline + stress group (received saline, stress, and PTZ); and (6) MK-801 + stress group (received MK-801, stress, and PTZ). ... Pretreatment with MK-801 (0.125, 0.25, 0.50 mg/kg) significantly potentiated the protective effect of stress in PTZ-induced (65 mg/kg) seizures in both sexes by prolonging the onset of myoclonic jerks and clonic convulsions. Male mice had a significantly greater delay in the onset of myoclonic jerks (males, 66.7-295.5 sec; females, 54.0-247.5 sec; P < 0.05) and clonic convulsions (males, 123.5-789.8 sec; females, 94.5-757.2 sec; P < 0.05) compared with female mice in all groups (ie, PTZ control, stress, saline, MK-801, saline + stress, and MK-801 + stress groups). ... The findings of this study in mice suggest the involvement of sex hormones in the interaction between MK-801 pretreatment and acute CRS in PTZ-induced seizures.

... Adolescent male Wistar rats were exposed to EtOH vapor for 12 hr/d for 5 weeks. The effects of MK-801(0.0 to 0.1 mg/kg, intraperitoneally) on the electroencephalogram (EEG) and auditory event-related potentials (ERPs) were assessed after 8 weeks of abstinence from EtOH. ... Adolescent EtOH exposure reduced EEG variability in the frontal cortex in the 4 to 6 Hz band but had no effect on cortical and hippocampal EEG power and ERPs. ... MK-801 significantly reduced EEG power in the parietal cortex (4 to 6 Hz, 6 to 8 Hz, 8 to 16 Hz, 16 to 32 Hz) and hippocampus (16 to 32 Hz) and EEG variability in the parietal cortex (6 to 8 Hz, 16 to 32 Hz) following adolescent EtOH exposure. MK-801 produced a significant decrease in hippocampal EEG variability (4 to 6 Hz, 8 to 16 Hz, 16 to 32 Hz) in control, but not in EtOH-exposed rats. MK-801 reduced frontal P1 ERP amplitude and latency in response to the rare tone in EtOH-exposed rats compared to controls. In contrast, MK-801 significantly reduced P3 ERP amplitude and latency in control, but not in EtOH-exposed rats. /It was concluded that/ the effects of MK-801 on hippocampal EEG variability and P3 ERP amplitude and latency are significantly attenuated after a prolonged withdrawal period following adolescent EtOH exposure. However, the inhibitory effects of MK-801 on cortical and hippocampal EEG power were enhanced in rats exposed to EtOH during adolescence. Taken together, these data suggest protracted changes in NMDA systems following adolescent EtOH exposure.

For more Interactions (Complete) data for DIZOCILPINE (39 total), please visit the HSDB record page.

Dates

Explore Compound Types